4-Azidoazepane
Description
Contextualization of Azepane Heterocycles in Contemporary Organic Synthesis
Azepane-containing structures are integral to numerous pharmacologically significant molecules. lifechemicals.com Their flexible ring structure often plays a crucial role in determining their biological activity. lifechemicals.com This conformational diversity allows for the design of molecules with specific three-dimensional orientations, which is critical for effective drug design. lifechemicals.com Several approved drugs and numerous experimental therapeutics incorporate the azepane substructure, highlighting its therapeutic potential. lifechemicals.com For instance, the natural product (-)-balanol, which contains an azepane ring, has shown potency as a protein kinase inhibitor and has served as a scaffold for developing potential antitumor agents. lifechemicals.com The synthesis of functionalized azepanes is therefore a key area of research, aiming to provide access to a wider range of molecular architectures for drug discovery and other applications. acs.org
Strategic Significance of the Azido (B1232118) Functionality in Chemical Transformations
The azide (B81097) functional group (N₃) is a highly versatile and reactive moiety in organic synthesis. mdpi.com Its utility stems from its ability to participate in a wide array of chemical transformations, making it a valuable tool for chemists. mdpi.com Azides are widely used in "click chemistry," particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. wikipedia.orgwikipedia.org This reaction is known for its high efficiency and reliability. wikipedia.org
Furthermore, azides can be readily reduced to primary amines, serving as a protected form of the -NH₂ group. wikipedia.org They also participate in other important reactions such as the Staudinger ligation, Schmidt reaction, and Curtius rearrangement. chinesechemsoc.org The azide anion can also act as a nucleophile in substitution reactions and ring-opening of epoxides. wikipedia.org This diverse reactivity makes the azido group a powerful tool for introducing nitrogen-containing functionalities and for constructing complex molecules.
Rationale for Dedicated Research on 4-Azidoazepane as a Versatile Synthetic Synthon
The combination of the azepane scaffold and the azido functional group in this compound creates a uniquely valuable synthetic building block. The azepane ring provides a flexible, three-dimensional core, while the azido group at the 4-position offers a reactive handle for a multitude of chemical modifications. This strategic placement of the azide allows for the introduction of various substituents and the construction of more complex molecular architectures based on the azepane framework. The ability to perform reactions like click chemistry or reduction to an amine at this specific position opens up avenues for creating libraries of novel compounds for biological screening and materials science applications.
Overview of Advanced Methodological Approaches in this compound Research
The investigation of this compound and related compounds relies on a suite of advanced research methodologies. The synthesis of this and other functionalized azepanes often involves multi-step sequences, which may include ring-closing metathesis followed by functional group manipulations. ucsd.edumanchester.ac.uk Another approach involves the ring expansion of smaller heterocyclic systems. rsc.orgjove.comnih.gov
Characterization of these molecules typically employs a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, while high-resolution mass spectrometry (HRMS) confirms the elemental composition. mdpi.comjove.com For more complex structural analysis, X-ray crystallography can provide definitive information about the three-dimensional arrangement of atoms in a molecule. chinesechemsoc.org The study of reaction mechanisms and the prediction of molecular properties are often aided by computational chemistry methods. chinesechemsoc.org These advanced techniques are indispensable for understanding the synthesis, reactivity, and potential applications of this compound.
Structure
3D Structure
Properties
IUPAC Name |
4-azidoazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-10-9-6-2-1-4-8-5-3-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVZNVMGMGUBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Azidoazepane Derivatives
Retrosynthetic Disconnections for the 4-Azidoazepane Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. numberanalytics.comamazonaws.com It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors by breaking bonds and using "transforms," which are the reverse of known chemical reactions. amazonaws.comdeanfrancispress.com
Applying this logic to this compound, two primary areas of disconnection are considered: the formation of the azepane ring itself and the introduction of the C4-azido substituent.
The principal challenge in synthesizing azepane derivatives lies in the construction of the seven-membered ring. Retrosynthetic analysis suggests several pathways to simplify the azepane core:
Intramolecular Cyclization: The most common approach involves disconnecting one of the C-N or C-C bonds within the ring to reveal a linear precursor. For instance, a C-N disconnection points to an amino group and a reactive functional group (e.g., a halide or tosylate) at the ends of a six-carbon chain. The forward reaction would be an intramolecular nucleophilic substitution.
Ring-Closing Metathesis (RCM): Disconnecting two C=C bonds within a dihydroazepine precursor suggests an acyclic diene as a synthon. RCM has become a powerful tool for forming various ring sizes, including seven-membered rings.
Ring Expansion: A strategically important disconnection involves breaking a bond adjacent to the nitrogen atom in a way that suggests a smaller, more readily available ring as the starting material. This leads to retrosynthetic precursors such as substituted piperidines or pyrrolidines, which can undergo ring expansion to form the azepane system. rsc.orgchemrxiv.org
The azido (B1232118) group at the C4 position is a key functional handle, often used in click chemistry or for reduction to a primary amine. Its stereoselective introduction is critical for creating specific enantiomers of drug candidates.
Retrosynthetically, the C4-N₃ bond can be disconnected in a few ways:
Functional Group Interconversion (FGI): The most direct disconnection is of the C-N₃ bond itself. This implies a nucleophilic substitution reaction in the forward synthesis. The precursor would be a stereochemically defined 4-hydroxyazepane or a derivative with a good leaving group (e.g., tosylate, mesylate, or halide). The reaction with an azide (B81097) source, such as sodium azide (NaN₃), would proceed via an S_N2 mechanism, leading to inversion of stereochemistry at the C4 position.
Epoxide Ring-Opening: An alternative FGI involves a 3,4-epoxyazepane precursor. The azido group can be introduced by regioselective ring-opening of the epoxide with an azide nucleophile. Reagents such as [Ti(O-i-Pr)₂(N₃)₂] have been shown to facilitate the highly regioselective opening of 2,3-epoxy alcohols to yield 3-azido-1,2-diols, a strategy that can be adapted to the azepane system. acs.org
Ring Expansion with Concomitant Azide Introduction: A more sophisticated approach combines the construction of the azepane ring with the introduction of the azide group. For example, the ring expansion of a chiral 2-(methanesulfonyloxymethyl)piperidine derivative using sodium azide as the nucleophile can yield a 3-azidoazepane derivative. clockss.org This reaction proceeds through a bicyclic aziridinium (B1262131) ion intermediate, and the azide attack occurs with retention of configuration relative to the starting material's stereocenter. clockss.org This strategy is particularly powerful as it controls the stereochemistry of the newly formed azido-substituted carbon.
De Novo Synthesis Approaches for Azepane Ring Construction
De novo synthesis refers to the construction of a complex molecule from simple starting materials. For the azepane ring, ring expansion methodologies are particularly effective as they leverage the availability of stable five- and six-membered heterocyclic precursors. doi.org
Six-membered rings like piperidines and pyridines serve as excellent starting points for constructing the azepane skeleton.
From Piperidines: A key strategy involves the ring expansion of piperidine (B6355638) derivatives. One notable method treats 1-benzyl-2-(chloromethyl)piperidine (B3096939) with sodium azide, which forms a reactive aziridinium cation intermediate. Subsequent S_N2-type attack by the azide anion at the methine carbon of the aziridinium ring leads to the formation of 3-azido-1-benzylhexahydro-1H-azepine. clockss.org This method directly installs an azido group during the ring expansion process. More recent advances include palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines to furnish azepanes under mild conditions. chemrxiv.org Another approach uses the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines to create 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds, which upon reductive amination can trigger cyclopropane (B1198618) ring cleavage to yield ring-expanded azepane products. rsc.org
From Pyridines: The aromaticity of pyridines must first be overcome to enable ring expansion. This is often achieved by partial reduction to dihydropyridines. For instance, a gold-catalyzed oxidative ring expansion of 2-alkynyl-1,2-dihydropyridines using pyridine-N-oxide as an oxidant provides an efficient route to functionalized azepine derivatives in high yields. nih.gov Other methods include an iodine-mediated pyridine (B92270) ring expansion protocol, although this has been shown to be most effective for electron-deficient substrates. researchgate.net
A highly innovative and powerful strategy for synthesizing polysubstituted azepanes involves the dearomative ring expansion of simple nitroarenes. nih.govrwth-aachen.de This modular approach transforms a six-membered aromatic ring into a seven-membered azepane ring in a two-step process. nih.govmanchester.ac.uk
The key steps of this methodology are:
Photochemical Nitrene Generation and Ring Expansion: The nitroarene is treated with a phosphite, such as P(Oi-Pr)₃, and a secondary amine (e.g., Et₂NH) and then irradiated with blue light. manchester.ac.uk This promotes the conversion of the nitro group into a singlet nitrene intermediate. The highly reactive nitrene inserts into the aromatic system, leading to a strained bicyclic intermediate that undergoes a 6π disrotatory electrocyclic ring opening. researchgate.net This sequence results in the formation of a 3H-azepine intermediate, effectively expanding the six-membered benzene (B151609) ring to a seven-membered ring. nih.govmanchester.ac.uk
Hydrogenation: The resulting 3H-azepine is then subjected to hydrogenation (e.g., using H₂ and Pd/C or PtO₂) to reduce the double bonds and yield the final saturated polysubstituted azepane. nih.govresearchgate.net
A significant advantage of this method is its predictability. The substitution pattern of the initial nitroarene is directly translated to the azepane product, allowing for streamlined access to complex derivatives that are difficult to prepare using other methods. manchester.ac.ukresearchgate.net For example, para-substituted nitroarenes yield C5-substituted azepanes, while meta-substituted nitroarenes can produce a mixture of C3- and C4-substituted azepanes. researchgate.net
Table 1: Examples of Azepane Synthesis via Dearomative Ring Expansion of Nitroarenes nih.govresearchgate.netresearchgate.net This table showcases the conversion of various substituted nitroarenes into their corresponding azepane derivatives using the photochemical ring expansion methodology.
| Starting Nitroarene | Product Azepane(s) |
| p-Bn-nitrobenzene | 5-Benzylazepane |
| p-Fluoronitrobenzene | 5-Fluoroazepane |
| m-Chloronitrobenzene | 3-Chloroazepane & 4-Chloroazepane |
| p-Methyl-nitrobenzene | 5-Methylazepane |
| o-Trifluoromethyl-nitrobenzene | 2-Trifluoromethylazepane |
Ring Expansion Methodologies
Ring Expansion Reactions of Donor-Acceptor Cyclopropanes
Ring expansion reactions of donor-acceptor (D-A) cyclopropanes represent a powerful strategy for constructing seven-membered rings. These highly strained three-membered rings can undergo formal [4+3] annulation reactions with suitable diene partners to yield densely substituted azepane derivatives.
A notable example is the Lewis acid-catalyzed (4+3) annulative addition of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. nih.gov In this methodology, ytterbium triflate (Yb(OTf)₃) effectively catalyzes the reaction between aryl and amino D-A cyclopropanes and various azadienes under mild conditions. This approach leads to the formation of highly functionalized azepanones with excellent diastereoselectivity. nih.gov The reaction's success hinges on the activation of the D-A cyclopropane by the Lewis acid, facilitating its ring-opening and subsequent cycloaddition with the azadiene. For enantioselective transformations, a copper triflate (Cu(OTf)₂) catalyst paired with a trisoxazoline (Tox) ligand has been successfully employed. nih.gov
Another approach involves the selective N-transfer from oxaziridines to D-A cyclopropanes, mediated by magnesium iodide (MgI₂). nih.gov This reaction can lead to pyrrolidine (B122466) derivatives through a [3+2] cycloaddition or, depending on the N-substituent on the oxaziridine, can be directed towards other nitrogen-containing heterocycles. nih.gov The versatility of D-A cyclopropanes allows for various synthetic pathways to be explored for the construction of complex nitrogenous scaffolds. otago.ac.nzwiley-vch.de
| Donor-Acceptor Cyclopropane | Azadiene | Catalyst | Yield | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Aryl-substituted | N-Tosyl-azadiene | Yb(OTf)₃ | Good to Excellent | High |
| Amino-substituted | N-Tosyl-azadiene | Yb(OTf)₃ | Good to Excellent | High |
| Aryl-substituted | N-Tosyl-azadiene | Cu(OTf)₂ / Tox-Ligand | Good | High (Enantioselective) |
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are among the most effective methods for constructing cyclic systems, including the seven-membered azepane ring. These reactions benefit from favorable entropic factors and allow for precise control over the ring-closing process.
The silyl-aza-Prins cyclization has emerged as a robust method for synthesizing tetrahydroazepines, which are unsaturated precursors to azepanes. This reaction typically involves the cyclization of an allylsilyl amine with an aldehyde. csic.es A recently developed methodology utilizes sustainable iron(III) salts, such as FeCl₃ and FeBr₃, as catalysts under mild conditions. nih.govacs.org The process begins with the condensation of a 1-amino-3-triphenylsilyl-4-pentene derivative with an aldehyde to form an N-acyliminium ion intermediate. This is followed by a 7-endo-trig cyclization (the aza-Prins step) and a subsequent Peterson-type elimination, which together form a C–N bond, a C–C bond, and an endocyclic double bond in a single step. csic.esnih.gov The reaction is sensitive to conditions; for instance, lower temperatures can hinder the reaction, while higher concentrations can favor the desired intermolecular pathway. acs.org
| Amine Substrate | Aldehyde | Catalyst (0.1 equiv) | Temperature | Yield |
|---|---|---|---|---|
| 1-Amino-3-triphenylsilyl-4-pentene derivative | Various aldehydes | FeBr₃ | 0 °C to r.t. | Slightly higher yield |
| 1-Amino-3-triphenylsilyl-4-pentene derivative | Various aldehydes | FeCl₃ | 0 °C to r.t. | Good yield |
| 1-Amino-3-triphenylsilyl-4-pentene derivative | Various aldehydes | InCl₃ | High Temperature | Effective but energy-demanding csic.es |
The cyclization of enamides provides another strategic entry to the azepane core. Enamides, which are N-acyl analogues of enamines, possess versatile reactivity. beilstein-journals.org In one complex synthesis, an enamide-alkyne cycloisomerization first proceeds via a 5-endo-dig cyclization to create a vinyl bromide intermediate. The crucial azepane ring is then constructed through a highly regioselective 7-endo-trig intramolecular reductive Heck reaction. The efficiency of this strained seven-membered ring formation is noteworthy. beilstein-journals.org In a different approach, protonation of an enamide can generate a stabilized iminium ion, which then undergoes a 6-exo-trig aza-Prins cyclization, demonstrating the diverse cyclization modes available from enamide precursors. beilstein-journals.org
Asymmetric [4+3] cycloaddition reactions are highly valuable for the enantioselective synthesis of seven-membered rings. These reactions combine a 4-atom component with a 3-atom component to directly form the azepane skeleton with control of stereochemistry.
A prominent example is the palladium-catalyzed asymmetric [4+3] cycloaddition of trimethylenemethane (TMM) donors with benzofuran-derived azadienes. rsc.orgresearchgate.net This method yields chiral benzofuro[3,2-b]azepine frameworks with high yields, exclusive regioselectivity, and excellent diastereo- and enantioselectivities (up to >20:1 d.r. and >99% ee). researchgate.net The reaction can be scaled up and the products can be transformed into other useful chiral molecules. rsc.org Other catalytic systems have also been developed. Gold(I)/chiral N-heterocyclic carbene (NHC) relay catalysis facilitates a cycloisomerization/asymmetric formal [4+3] cycloaddition of enyne-amides with isatin-derived enals, producing spirofuro[2,3-b]azepine derivatives with high stereoselectivity. rsc.org Furthermore, copper-catalyzed asymmetric [4+3] cycloadditions using chiral ligands provide another avenue to enantiomerically enriched azepane structures. nih.gov
| Reaction Type | Catalyst/Ligand System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pd-catalyzed cycloaddition of TMM donors with azadienes | Palladium / Chiral Ligand | up to >20:1 | up to 99% | rsc.org |
| Cycloisomerization/[4+3] annulation of enyne-amides | Gold(I) / Chiral NHC | >20:1 | up to 96% | rsc.org |
| (4+3) Annulation of D-A cyclopropanes with azadienes | Copper(II) triflate / Trisoxazoline (Tox) | High | High | nih.gov |
Multicomponent and Cascade Reactions Leading to the Azepane Core
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion, and cascade reactions, involving multiple sequential transformations under a single set of conditions, offer remarkable efficiency in synthesizing complex molecules. nih.gov20.210.105 These strategies align with the principles of green chemistry by reducing waste, time, and resources. researchgate.netuniba.it
A powerful cascade reaction for the direct synthesis of C4-substituted azepanes involves the dearomative ring expansion of nitroarenes. researchgate.net This process is initiated by the deoxygenation of a nitroarene to generate an aryl nitrene intermediate. The nitrene undergoes a ring expansion, which is then trapped by an amine nucleophile to yield a dearomatized 2-amino-3H-azepine. A subsequent reduction sequence converts this intermediate into the saturated C4-substituted azepane. This method is particularly relevant as it directly installs a functional handle (an amino group) at the C4 position, which can serve as a precursor to the desired azido moiety. The reaction tolerates various substituents on the starting nitroarene, allowing for the synthesis of a library of C4-functionalized azepanes. researchgate.net Another relevant cascade is a photochemical process that uses blue light to generate a nitrene from a 2-aryloxyaryl azide, leading to azepinone derivatives via a [2+1] annulation and ring expansion sequence. nih.gov
Introduction of the Azido Moiety at the C4 Position
Once the azepane core is synthesized with a suitable functional group at the C4 position, the final step is the introduction of the azido moiety. The azide group is often installed via nucleophilic substitution of a good leaving group. uni-konstanz.de
A common and effective strategy involves starting with a 4-hydroxyazepane derivative, which can be obtained from the reduction of a 4-azepanone (synthesized via methods like D-A cyclopropane ring expansion) or from the C4-aminoazepanes generated in the nitroarene cascade reaction. The hydroxyl group is a poor leaving group and must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. uni-konstanz.de
With the leaving group in place, the 4-sulfonyloxyazepane derivative is then treated with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion (N₃⁻) acts as a potent nucleophile, displacing the sulfonate ester in an S_N2 reaction to yield the desired this compound. This substitution reaction typically proceeds with inversion of configuration at the C4 center. uni-konstanz.de Alternatively, epoxides can serve as precursors, where ring-opening by an azide ion leads to an azido alcohol. uni-konstanz.de
Nucleophilic Azidation Reactions (e.g., from halide or mesylate precursors)
A primary and direct method for introducing the azido group onto the azepane scaffold is through nucleophilic substitution (S_N2) reactions. This approach typically involves a precursor where the C4 position is functionalized with a good leaving group, such as a halide (bromide, iodide) or a sulfonate ester (mesylate, tosylate). The azide anion (N₃⁻), usually from a salt like sodium azide (NaN₃) or lithium azide, acts as the nucleophile.
The reaction proceeds via a classic S_N2 mechanism, which results in the inversion of stereochemistry at the carbon center being attacked. masterorganicchemistry.com This stereospecificity is a key feature, allowing for the synthesis of a specific stereoisomer of this compound if a stereochemically pure precursor is used. The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed as they effectively solvate the cation of the azide salt while leaving the azide anion highly nucleophilic. masterorganicchemistry.com
An efficient and stereospecific azidation of a cis-disubstituted azepane has been demonstrated, highlighting a hypervalent silicate-assisted approach as a viable alternative to classical methods for complex seven-membered N-heterocycles. researchgate.net In this method, the azido nucleophile, coordinated to the hypervalent silicate, allows for flexible geometries for the nucleophilic attack. researchgate.net The transformation of alcohols into good leaving groups like mesylates (by reaction with methanesulfonyl chloride) is a common preliminary step, enabling subsequent azidation. ub.edu
Table 1: Representative Conditions for Nucleophilic Azidation
| Precursor Functional Group | Reagent | Solvent | Typical Conditions | Ref. |
|---|---|---|---|---|
| Halide (Br, I) | Sodium Azide (NaN₃) | DMF, DMSO | Room Temperature to 80 °C | masterorganicchemistry.comorganic-chemistry.org |
| Mesylate (-OMs) | Sodium Azide (NaN₃) | DMF | Heated | ub.edu |
| Alcohol (-OH) | Diphenylphosphoryl azide (DPPA), DBU | Toluene | Room Temperature | researchgate.net |
This table is interactive. Click on headers to sort.
Diazotransfer Reactions to Azepane Scaffolds
An alternative strategy for synthesizing this compound involves a diazotransfer reaction, which converts a primary amine at the C4 position into an azide. This method is particularly useful when the corresponding 4-aminoazepane is more accessible than the halide or mesylate precursor. The reaction utilizes a diazotransfer reagent, which donates a diazo group (=N₂) to the amine, followed by rearrangement to the azide.
Common diazotransfer reagents include trifluoromethanesulfonyl azide (triflyl azide, TfN₃) and imidazole-1-sulfonyl azide. researchgate.net The latter is often preferred as a safer, crystalline, and shelf-stable alternative to the potentially explosive triflyl azide. researchgate.netacs.org The reaction is typically performed in the presence of a copper(II) sulfate (B86663) catalyst and a base like potassium carbonate in a mixed solvent system such as methanol/water. nih.gov This process has been successfully applied to convert primary amines into the corresponding azides for a variety of substrates. nih.gov
The key advantage of this method is its ability to directly transform an amine, a common functional group in organic molecules, into the desired azide, often under mild conditions. researchgate.net
Table 2: Common Reagents for Diazotransfer Reactions
| Reagent | Key Features | Ref. |
|---|---|---|
| Trifluoromethanesulfonyl Azide (TfN₃) | Highly reactive | nih.gov |
| Imidazole-1-sulfonyl azide hydrochloride | Crystalline, shelf-stable, safer alternative | researchgate.net |
This table is interactive. Click on headers to sort.
Stereochemical Control in this compound Synthesis
Controlling the stereochemistry at the C4 position and other potential chiral centers on the azepane ring is paramount for synthesizing specific isomers. Various advanced strategies have been developed to achieve high levels of stereoselectivity.
Diastereoselective methods aim to control the relative configuration of multiple stereocenters within the molecule. For polysubstituted azepanes, this can be achieved through several powerful reactions.
One notable approach is the asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-allylamines to a β-aryl α,β-unsaturated ester. nih.govnih.gov This sequence, mediated by the chiral ligand (-)-sparteine (B7772259), generates intermediates with high diastereomeric and enantiomeric enrichment, which can then be cyclized and reduced to form 4,5,6-substituted azepanes. nih.govacs.org
Another strategy involves the diastereoselective reduction of a ketone on the azepane ring. For instance, the reduction of an N-protected 4-oxoazepane-6-carboxylate under Luche conditions (using sodium borohydride (B1222165) and cerium(III) chloride) can furnish the syn-β-hydroxylester with high diastereoselectivity (e.g., a 19:1 ratio of separable diastereomers). daneshyari.com The resulting alcohol can then be converted to an azide with inversion of configuration.
Furthermore, the hydroboration-oxidation of substituted tetrahydroazepines has been shown to proceed with high diastereoselectivity, yielding regioisomeric azepanols that can serve as precursors to oxo-azepines or, by extension, azido-azepanes. mdpi.comresearchgate.net The facial selectivity of the hydroboration is dictated by the existing stereocenters on the flexible seven-membered ring. researchgate.net
Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is a highly efficient and atom-economical approach to chiral azepane scaffolds.
Organocatalysis : The first enantioselective organocatalyzed domino synthesis of azepane moieties has been reported, utilizing a "temporary-bridge" strategy. rsc.org This formal [4+3] heterocyclization of α-ketoamides with enals, catalyzed by a chiral secondary amine, creates multiple stereocenters with very high stereoselectivity. rsc.org
Transition Metal Catalysis : Several transition metal-based catalytic systems have been developed for synthesizing chiral azepanes.
A Lewis acid-catalyzed (4+3) annulation between donor-acceptor cyclopropanes and azadienes, using ytterbium triflate, produces densely substituted azepanes with high diastereoselectivity. nih.gov The use of a copper triflate catalyst with a chiral trisoxazoline (Tox) ligand renders the transformation enantioselective. nih.gov
Iridium-catalyzed asymmetric allylic amination followed by a ring-closing metathesis reaction provides an efficient route to enantioenriched 2,5-dihydrobenzo[b]azepine derivatives with up to 99% ee. rsc.org
A cationic Ruthenium complex with a chiral picolinic acid derivative catalyzes the asymmetric intramolecular dehydrative N-allylation of amino-allylic alcohols to form azepane-type N-heterocycles with excellent enantiomeric ratios (up to >99:1). nih.gov
Table 3: Examples of Enantioselective Catalysis for Azepane Synthesis
| Catalytic System | Reaction Type | Product Type | Yield | ee (%) | Ref. |
|---|---|---|---|---|---|
| Chiral Secondary Amine | Organocatalytic Domino [4+3] | Oxygen-bridged Azepanes | High | High | rsc.org |
| Copper Triflate / Tox Ligand | Lewis Acid (4+3) Annulation | Azepanones | Good to Excellent | High | nih.gov |
| Iridium / Phosphoramidite Ligand | Asymmetric Allylic Amination | Dihydrobenzo[b]azepines | up to 99% | up to 99% | rsc.org |
This table is interactive. Click on headers to sort.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. researchgate.netunivie.ac.at This strategy elegantly transfers the inherent chirality of the starting material to the final target molecule.
For instance, enantiopure N-Cbz-protected L-3-aminoazepane has been synthesized from L-lysinol, which is derived from the natural amino acid L-lysine. rsc.org This chemoenzymatic cascade uses an oxidase and an imine reductase to form the chiral azepane ring. rsc.org Similarly, heavily hydroxylated azepane iminosugars have been prepared starting from D-mannose, a common carbohydrate. nih.gov The synthesis relies on a key osmium-catalyzed tethered aminohydroxylation to control the stereochemistry of the newly formed C-N bond. nih.gov
Chiral auxiliary strategies involve temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. The (-)-sparteine used in the diastereoselective lithiation-conjugate addition sequence mentioned earlier acts as a chiral ligand rather than a covalently bound auxiliary, but it serves the same purpose of inducing asymmetry. nih.govnih.gov
Protecting Group Strategies and Functional Group Compatibility in this compound Synthesis
The synthesis of complex molecules like this compound derivatives often requires the use of protecting groups to mask reactive functional groups, particularly the secondary amine of the azepane ring. organic-chemistry.org A protecting group prevents the amine from undergoing undesired side reactions during subsequent synthetic steps. organic-chemistry.org
The most common protecting groups for the azepane nitrogen are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Boc Group : Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). mdpi.com
Cbz Group : Installed using benzyl (B1604629) chloroformate (Cbz-Cl), it is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenation. rsc.org
Functional group compatibility is a crucial consideration in any multi-step synthesis. fiveable.menih.gov The chosen reaction conditions for one step must not adversely affect other functional groups present in the molecule. fiveable.me The synthesis of this compound derivatives may involve intermediates containing esters, ethers (like silyl (B83357) ethers), and the azide itself. The azide group is generally stable to many non-reducing conditions but can be reduced to an amine, for example, by LiAlH₄ or catalytic hydrogenation. Therefore, if other functional groups need to be reduced using these reagents, the azide must be introduced after such steps, or a chemoselective reducing agent must be employed. The development of synthetic routes for substituted azepanes often highlights tolerance to various functional groups, such as the survival of ester and silyl ether groups during cyclization and modification steps. acs.orgmdpi.com
Process Optimization and Scalability Considerations in this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation and optimization of the entire manufacturing process. Key objectives in scaling up include ensuring operational safety, maximizing yield and purity, minimizing costs, and developing a robust and reproducible protocol. The production of this compound derivatives, which are valuable intermediates in medicinal chemistry, involves handling potentially hazardous reagents and intermediates, making process optimization a critical undertaking. vulcanchem.comchemimpex.comcymitquimica.com
A plausible and efficient synthetic pathway to this compound begins with a protected 4-hydroxyazepane precursor, such as N-Boc-4-hydroxyazepane. This precursor can be synthesized via several routes, including one-pot photoenzymatic methods that offer high conversion and excellent enantiomeric excess. nih.govacs.org The core transformation involves two main steps: activation of the hydroxyl group followed by nucleophilic substitution with an azide source.
Step 1: Activation of the Hydroxyl Group
The hydroxyl group at the 4-position is a poor leaving group and must be converted into a more reactive functional group to facilitate nucleophilic substitution. A common and effective strategy is its conversion to a sulfonate ester, such as a mesylate or tosylate.
Reaction: N-Boc-4-hydroxyazepane is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Step 2: Azide Formation via Nucleophilic Substitution
The resulting N-Boc-4-(mesyloxy)azepane or N-Boc-4-(tosyloxy)azepane is then subjected to a nucleophilic substitution reaction with an azide salt.
Reaction: The sulfonate ester intermediate is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via an Sₙ2 mechanism, leading to the formation of N-Boc-4-azidoazepane with inversion of stereochemistry if a chiral starting material is used.
Process Optimization using Design of Experiments (DoE)
To systematically optimize the production of this compound, Design of Experiments (DoE) is an invaluable statistical tool. acs.orggoogle.com DoE allows for the simultaneous variation of multiple process parameters to identify their individual and interactive effects on critical quality attributes (CQAs) like yield and purity.
For the two-step synthesis of N-Boc-4-azidoazepane, a factorial design could be employed to investigate the following parameters:
Sulfonylation Step:
Temperature
Molar ratio of sulfonyl chloride to alcohol
Base concentration
Reaction time
Azidation Step:
Temperature
Molar ratio of sodium azide to sulfonate ester
Solvent polarity
Reaction time
The interactive table below illustrates a hypothetical experimental design for the azidation step and its effect on product yield.
| Experiment | Temperature (°C) | NaN₃ Equivalents | Reaction Time (h) | Predicted Yield (%) |
| 1 | 60 | 1.5 | 8 | 85 |
| 2 | 80 | 1.5 | 8 | 92 |
| 3 | 60 | 2.5 | 8 | 88 |
| 4 | 80 | 2.5 | 8 | 95 |
| 5 | 60 | 1.5 | 16 | 87 |
| 6 | 80 | 1.5 | 16 | 94 |
| 7 | 60 | 2.5 | 16 | 90 |
| 8 | 80 | 2.5 | 16 | 98 |
This is a hypothetical data table for illustrative purposes.
Analysis of such data would reveal optimal conditions. For instance, higher temperatures and a larger excess of sodium azide may favor higher yields, but could also lead to the formation of impurities if the reaction is not carefully controlled.
Scalability and Flow Chemistry
Directly scaling up batch reactions involving azides presents significant safety challenges due to the potential for thermal runaway and the explosive nature of hydrazoic acid (HN₃), which can form under acidic conditions. google.com Continuous flow chemistry offers a compelling solution to mitigate these risks. rsc.orgmdpi.com
In a flow chemistry setup, small volumes of reactants are continuously mixed and reacted in a coiled or micro-structured reactor. clockss.org This provides superior control over reaction parameters such as temperature, pressure, and residence time. The key advantages for this compound production include:
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time.
Improved Heat Transfer: The high surface-area-to-volume ratio allows for efficient dissipation of heat, preventing thermal runaway in the exothermic azidation step.
Increased Efficiency: Reactions can often be run at higher temperatures and pressures than in batch, significantly reducing reaction times. beilstein-journals.org For example, a continuous flow azidation of a mesylate intermediate could achieve high conversion in minutes, compared to many hours in a batch reactor. beilstein-journals.org
Telescoping Reactions: The sulfonation and azidation steps could potentially be "telescoped" into a single continuous process, eliminating the need to isolate the potentially unstable sulfonate intermediate. clockss.org
The table below compares key parameters for a traditional batch process versus a conceptual flow chemistry process for the azidation step.
| Parameter | Batch Process | Flow Chemistry Process |
| Reaction Volume | Liters to Kiloliters | Microliters to Milliliters |
| Reaction Time | 8 - 16 hours | 5 - 20 minutes |
| Temperature | 60 - 80 °C | 100 - 140 °C |
| Safety | High risk of thermal runaway | Significantly reduced risk |
| Scalability | Complex, requires re-optimization | Linear, via "numbering-up" |
This is a conceptual data table for illustrative purposes.
Purification and Quality Control
Regardless of the synthetic method, robust purification and analytical techniques are essential for large-scale production. The final N-protected this compound product would typically be purified using crystallization or large-scale chromatography. The deprotection of the amine, if required, would be the final step, followed by purification of the free this compound.
Quality control would involve a battery of tests to ensure the identity, purity, and stability of the final compound, including:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry: To verify the molecular weight.
Infrared (IR) Spectroscopy: To confirm the presence of the azide functional group (characteristic absorption around 2100 cm⁻¹).
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.
By combining a well-defined synthetic route with modern optimization strategies like DoE and the implementation of safer, more efficient technologies like flow chemistry, the scalable and economically viable production of this compound can be achieved.
Reactivity and Mechanistic Investigations of 4 Azidoazepane
Azide (B81097) Group Transformations
The transformations of the azide group in 4-azidoazepane are key to its synthetic utility. These reactions can be broadly categorized into decomposition pathways and reduction reactions.
Upon thermal or photolytic activation, organic azides, including this compound, can extrude a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. logos-verlag.denih.gov The fate of this nitrene is dependent on the reaction conditions and the molecular environment.
The decomposition of an azide generates a nitrene, a species with a neutral, monovalent nitrogen atom that is highly electron-deficient. logos-verlag.de For alkyl azides like this compound, this decomposition typically requires elevated temperatures (above 175 °C for simple alkyl azides) or UV irradiation. wikipedia.org The resulting nitrene can exist in either a singlet or a triplet state, which influences its subsequent reactivity. wikipedia.org
The primary reaction pathways for the generated nitrene from this compound would likely involve:
Intramolecular C-H Insertion: The nitrene can insert into a C-H bond within the azepane ring, leading to the formation of a bicyclic amine. This is a common reaction for nitrenes generated from cyclic alkyl azides. psu.edursc.orgnih.gov
Rearrangement to an Imine: Alkyl nitrenes are prone to undergo a 1,2-hydride shift, which would result in the formation of an imine. wikipedia.orgsciencemadness.org In the case of this compound, this could lead to the formation of a cyclic imine.
Intermolecular Reactions: In the presence of other reagents, the nitrene can undergo intermolecular reactions, such as addition to alkenes to form aziridines or insertion into solvent C-H bonds. logos-verlag.de
The photolysis of alkyl azides at room temperature often leads cleanly to the formation of imines. sciencemadness.org It has been proposed that this may occur through a concerted mechanism without the intermediacy of a free nitrene. wikipedia.org However, the use of triplet sensitizers can promote the formation of triplet nitrenes, which have distinct reactivity patterns. wikipedia.orgresearchgate.net
While the ring expansion of aromatic azides upon decomposition to form azepines or azepinones is a well-documented process, this reactivity is generally not observed for simple alkyl azides like this compound. nih.gov The mechanism of this expansion typically involves the participation of the aromatic π-system in the rearrangement following nitrene formation. The photolysis of azidocyclohexane (B1329591) derivatives has been shown to lead to ring expansion to form ε-caprolactam, likely through a nitrene intermediate. orgsyn.orgwiley.com This suggests that under specific conditions, a similar ring expansion of the seven-membered ring of a this compound derivative could potentially occur, although it is not a primary or expected reaction pathway for the parent compound.
The reduction of the azide group to a primary amine is a fundamental and widely used transformation. For this compound, this provides a direct route to 4-aminoazepane.
Catalytic hydrogenation is an efficient method for the reduction of azides to amines. wikipedia.org This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. tcichemicals.comlibretexts.org The reaction is generally clean and high-yielding. organic-chemistry.org
Table 1: Typical Catalysts and Conditions for Azide Hydrogenation
| Catalyst | Hydrogen Source | Typical Conditions |
| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to moderate heat, atmospheric to moderate pressure |
| Platinum Oxide (PtO₂) | H₂ gas | Room temperature, atmospheric pressure |
| Raney Nickel (Ra-Ni) | H₂ gas | Room temperature to moderate heat, atmospheric to high pressure |
This table presents generalized conditions for the catalytic hydrogenation of azides. Specific conditions for this compound would need to be empirically determined.
The mechanism involves the adsorption of the azide and molecular hydrogen onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are sequentially added to the azide group, which is reduced to the amine with the concomitant release of nitrogen gas. libretexts.org A key advantage of this method is the mildness of the conditions, which often tolerate other functional groups. youtube.com
The Staudinger reaction provides a mild and versatile alternative to catalytic hydrogenation for the reduction of azides. organicchemistrytutor.comorganic-chemistry.org The reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. thermofisher.comwikipedia.org This intermediate can then be hydrolyzed with water to yield the primary amine and the corresponding phosphine oxide. wikipedia.org
A significant advantage of the Staudinger reaction is that the intermediate aza-ylide can be trapped with various electrophiles, allowing for further derivatization. For instance, reaction with an aldehyde or ketone leads to the formation of an imine in a process known as the aza-Wittig reaction. thermofisher.comthermofisher.com
Table 2: Staudinger Reaction and Derivatization Pathways
| Reagent | Product |
| Triphenylphosphine, then water | Primary Amine |
| Triphenylphosphine, then an aldehyde/ketone | Imine (Aza-Wittig) |
This table illustrates the primary outcomes of the Staudinger reaction with this compound.
The Staudinger reaction is known for its high yields and chemoselectivity, making it a valuable tool in organic synthesis. thermofisher.com
Azide Reduction Reactions
Chemoselective Reduction with Alternative Reagents
While the Staudinger reaction and catalytic hydrogenation are common methods for reducing azides to amines, a variety of alternative reagents have been developed to achieve this transformation, often with improved chemoselectivity and milder reaction conditions. nih.govresearchgate.netmasterorganicchemistry.com These alternatives are particularly valuable when substrates contain sensitive functional groups that are incompatible with traditional methods. nih.gov
For instance, metal hydride-based reductions can be effective but often lack chemoselectivity, reducing other functional groups like alkenes, alkynes, and carbonyls. nih.gov To address this, milder and more selective reducing systems have been explored. One such approach involves the use of a Ru(bpy)3Cl2-mediated, visible light-induced azide reduction. nih.gov This method has been shown to be highly selective, capable of reducing azides in the presence of disulfide bonds without affecting the latter. nih.gov The reaction proceeds efficiently in various solvents, including DMF, acetonitrile, and dichloromethane (B109758), with as little as 1 mol% of the ruthenium catalyst. nih.gov
Another set of alternatives includes the use of zinc and ammonium (B1175870) chloride, or copper-based catalytic systems. researchgate.netrsc.org Copper nanoparticles, for example, have been utilized for the hydrogenation of azides using ammonium formate (B1220265) as a hydrogen source. rsc.org Furthermore, a robust protocol employing a specific copper(I) catalyst has been developed for the reduction of azides under simple conditions, even in the presence of air and water, showcasing remarkable activity and stability. rsc.org These methods provide viable alternatives to the Staudinger reaction, which can present challenges in product separation due to the triphenylphosphine oxide byproduct. researchgate.net
Table 1: Comparison of Alternative Azide Reduction Methods
| Method | Reagents | Key Advantages | Limitations |
| Visible Light-Induced Reduction | Ru(bpy)3Cl2, Hantzsch ester, tertiary ammonium salt | High chemoselectivity (e.g., tolerates disulfides), mild conditions, neutral pH | Requires a photocatalyst and light source |
| Zinc-Mediated Reduction | Zn, NH4Cl | Readily available and inexpensive reagents | May require aqueous conditions, potentially limiting substrate scope |
| Copper-Catalyzed Hydrogenation | Copper nanoparticles, Ammonium formate | Utilizes a transfer hydrogenation approach | Catalyst can be air-sensitive, recycling may be difficult |
| Copper(I) Catalytic System | Specific Cu(I) complex | Robust, air and moisture stable catalyst, simple reaction conditions | Catalyst synthesis may be required |
| Other Metal Hydrides (e.g., NaBH4/CoCl2) | NaBH4, CoCl2, H2O | Can be effective for various azides | May lack chemoselectivity with certain functional groups |
1,3-Dipolar Cycloaddition Chemistry
The azide group of this compound is a classic 1,3-dipole, enabling its participation in 1,3-dipolar cycloaddition reactions. organic-chemistry.orgwikipedia.org This class of reactions is a powerful tool for the synthesis of five-membered heterocycles. organic-chemistry.orgnih.gov The reactivity and regioselectivity of these cycloadditions are influenced by factors such as the nature of the dipolarophile, the presence of catalysts, and the reaction conditions. organic-chemistry.orgnih.gov
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that regioselectively produces 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.govrsc.org This reaction significantly accelerates the rate of cycloaddition compared to the uncatalyzed thermal process, which often yields a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org In the context of this compound, the CuAAC reaction offers a straightforward method to link the azepane scaffold to a variety of alkyne-containing molecules.
The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. ijrpc.com This process is often facilitated by ligands that stabilize the copper(I) oxidation state and prevent side reactions. beilstein-journals.orgnih.gov The reaction is robust and can be performed in a range of solvents at room temperature, making it suitable for various applications, including bioconjugation and materials science. beilstein-journals.orgnih.gov The use of CuAAC with molecules like this compound allows for the modular construction of more complex structures with high efficiency and predictability.
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a metal-free alternative to CuAAC that utilizes strained cyclooctynes as the alkyne component. rsc.orgmagtech.com.cn The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst. rsc.orgmagtech.com.cn This makes SPAAC particularly valuable for applications in living systems. nih.gov
In a SPAAC reaction involving this compound, the azido (B1232118) group would react with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, to form a stable triazole linkage. nih.govrsc.org The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne, with modifications to the cyclooctyne ring influencing its reactivity. magtech.com.cnnih.gov The development of various cyclooctyne reagents has expanded the scope and applicability of SPAAC, providing a versatile tool for conjugating azides like this compound under biocompatible conditions. nih.gov
Table 2: Comparison of CuAAC and SPAAC for this compound
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) salts beilstein-journals.orgnih.gov | None (metal-free) rsc.orgmagtech.com.cn |
| Alkyne Partner | Terminal alkynes beilstein-journals.org | Strained cyclooctynes (e.g., DBCO, DIFO) magtech.com.cnnih.gov |
| Regioselectivity | Exclusively 1,4-disubstituted triazole beilstein-journals.org | Mixture of regioisomers, but often one is highly favored |
| Reaction Rate | Greatly accelerated compared to uncatalyzed reaction (up to 10^7 fold) beilstein-journals.org | Rapid, with second-order rate constants depending on the cyclooctyne used magtech.com.cn |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst rsc.org | High, widely used for in vivo applications nih.gov |
| Key Advantage | High regioselectivity, readily available alkynes nih.gov | Bioorthogonality, no need for a metal catalyst rsc.orgnih.gov |
Beyond reactions with alkynes, the azide group of this compound can undergo 1,3-dipolar cycloadditions with other dipolarophiles, such as alkenes, nitriles, and allenes, typically under thermal conditions. organic-chemistry.orgwikipedia.org These uncatalyzed reactions often require higher temperatures and may exhibit lower regioselectivity compared to their catalyzed counterparts. nih.gov
The cycloaddition with alkenes leads to the formation of triazoline rings, which can be unstable and may undergo further reactions. mdpi.com The reaction with nitriles can produce tetrazoles, which is a key transformation discussed in the context of azide-tetrazole isomerization. youtube.comorganic-chemistry.org
The reaction of azides with allenes is more complex due to the presence of two orthogonal pi systems in the allene (B1206475), leading to potential issues of both regioselectivity and siteselectivity. nih.gov The outcome of these reactions is highly dependent on the electronic nature of the substituents on both the azide and the allene. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to predict the selectivity of these cycloadditions. nih.gov For example, the reaction of an arylazide with an allene can proceed via a nonpolar, one-step mechanism, with the regioselectivity being influenced by the frontier molecular orbitals (FMO) of the reactants. nih.gov
Azide-Tetrazole Isomerization Studies
Azido groups in certain heterocyclic systems can exist in equilibrium with a fused tetrazole ring structure. mdpi.comresearchgate.net This ring-chain tautomerism, known as azide-tetrazole isomerization, is influenced by several factors, including the electronic nature of substituents, solvent polarity, and temperature. mdpi.comsciencemadness.org
In the case of azido-substituted nitrogen heterocycles, the equilibrium can be shifted towards the tetrazole form in polar solvents and at lower temperatures, while the azido form is favored in less polar solvents and at higher temperatures. mdpi.com The stability of the tetrazole isomer is enhanced by the aromaticity of the newly formed ring. rsc.org Theoretical studies have shown that the isomerization from an azide to a tetrazole generally leads to an increase in stability due to the formation of an additional aromatic ring. rsc.org
The isomerization process involves a cyclization where the terminal nitrogen of the azide attacks a nearby electrophilic center. sciencemadness.org The transition state for this cyclization is often stabilized by polar solvents, thus accelerating the formation of the tetrazole. sciencemadness.org For a molecule like this compound, while the azepane ring itself is not aromatic, the potential for such isomerization would depend on the specific molecular context and the presence of activating groups that could facilitate the intramolecular cyclization.
Azepane Ring System Reactivity
The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. slideshare.net Its reactivity is influenced by its conformational flexibility and the presence of the nitrogen heteroatom. journals.co.zanih.gov Azepanes typically exist in non-planar boat and chair conformations to minimize steric and electronic strain. slideshare.net
Functionalization at the Azepane Nitrogen Atom
The secondary amine of the azepane ring is a prime site for functionalization. Generally, the nitrogen atom in azepane derivatives can be readily N-alkylated, N-acylated, or N-arylated to introduce a variety of substituents. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties. For instance, N-functionalization is a common strategy in the development of therapeutic agents. While these reactions are standard for many amines, specific examples and detailed studies on the efficiency, and potential competing reactions in the context of the 4-azido substituent in this compound, are not well-documented.
Transformations at Other Carbon Positions (e.g., C-H activation, α-functionalization)
The direct functionalization of C-H bonds in nitrogen heterocycles is a powerful tool for streamlining synthetic routes. Research on azepane derivatives has explored ruthenium-catalyzed C-H activation to introduce aryl and alkenyl groups at the α-position (C-2) of the nitrogen atom, particularly in cyclic enamides derived from azepanes. mdpi.comjove.com This approach offers a regioselective method for carbon-carbon bond formation. mdpi.com Additionally, methods for the α-functionalization of unprotected cyclic amines, including those with a seven-membered ring, have been developed, proceeding through an imine intermediate generated via intermolecular hydride transfer.
However, the application of these C-H activation or α-functionalization strategies specifically to this compound has not been reported. The presence of the azido group at the C-4 position might influence the regioselectivity of such reactions or require modified reaction conditions, aspects that remain to be investigated.
Ring Contraction and Expansion Reactions of Azepane Derivatives
The modification of the azepane ring itself through contraction or expansion reactions provides access to other important heterocyclic scaffolds. For example, PCET (Proton-Coupled Electron Transfer)-enabled ring contraction of hydroxypiperidines and -azepanes can lead to the formation of N-alkyl-pyrrolidines and -piperidines, respectively. Conversely, ring expansion of smaller rings, such as pyrrolidines and piperidines, can be a viable route to azepane derivatives. wikipedia.orgbeilstein-journals.orgrsc.orgmasterorganicchemistry.com Photochemical methods have also been employed for the ring expansion of nitroarenes to furnish complex azepanes. beilstein-journals.orgrsc.org
These studies demonstrate the general feasibility of manipulating the azepane skeleton. Nevertheless, there are no specific reports of ring contraction or expansion reactions starting from this compound. The influence of the C-4 azido group on the mechanism and outcome of such transformations is an open area for research.
Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies
Kinetic and isotopic labeling studies are powerful tools for understanding reaction mechanisms, providing insights into rate-determining steps, transition state structures, and the involvement of specific bonds in a reaction. For example, a kinetic isotope effect (KIE) study could be used to determine if a C-H bond is broken in the rate-determining step of a C-H activation reaction on the this compound ring.
The search for such mechanistic studies on this compound has not yielded any specific results. The elucidation of the mechanisms of its potential reactions remains a task for future research.
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are essential for elucidating the electronic nature of this compound, which governs its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. For this compound, these calculations focus on determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface.
Computational studies on the parent azepane ring, typically performed using functionals like M06-2X with a 6-311++G(d,p) basis set, reveal the fundamental geometry of the seven-membered ring. nih.govacs.org The replacement of a hydrogen atom at the C4 position with an azido group introduces specific geometric features. The azido group is expected to be nearly linear, and its attachment to the ring will cause minor perturbations in the local bond angles and lengths of the azepane backbone.
The optimized geometry of the azepane ring is not planar; it adopts a puckered conformation to minimize ring strain. acs.org The C-C bond lengths are typical for sp³-hybridized carbons, while the C-N bond lengths within the ring are slightly shorter. The bond angles deviate from the ideal tetrahedral angle of 109.5° due to the inherent strain of the seven-membered ring system. researchgate.net
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-C (in ring) | ~1.53 Å |
| C-N (in ring) | ~1.46 Å | |
| N=N (azido group) | ~1.25 Å | |
| Bond Angle (°) | C-N-C (in ring) | ~112° |
| C-C-C (in ring) | ~115-117° | |
| C-N₃ (at C4) | ~110° |
Note: The values in Table 1 are representative and derived from computational studies on the parent azepane ring and standard values for azido groups, as direct DFT data for this compound is not available.
Molecular Electrostatic Potential (MEP) analysis provides a map of the charge distribution on the molecular surface, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). For this compound, the MEP map is expected to show a significant region of negative electrostatic potential localized on the terminal nitrogen atom of the azido group. This region represents the lone pair electrons and is the primary site for electrophilic attack. Another, more moderate, negative potential is expected around the nitrogen atom of the azepane ring. Positive potentials are generally found around the hydrogen atoms.
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: For this compound, the HOMO is predicted to be primarily localized on the azido group, specifically on the non-bonding p-orbitals of the terminal nitrogen atoms. chempedia.info The energy of the HOMO is related to the molecule's ability to donate electrons, indicating that the azido group is the main nucleophilic center.
LUMO: The LUMO is likely an antibonding (σ*) orbital associated with the C-N or N-N bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov The reactivity of azides in cycloaddition reactions is well-explained by the interactions of these frontier orbitals. acs.org
Conformational Analysis of the Azepane Ring and Azido Group
The seven-membered azepane ring is highly flexible and can adopt several low-energy conformations. jopir.in This conformational diversity is critical to its biological activity and chemical properties. lifechemicals.com
Unlike the well-defined chair conformation of cyclohexane, the azepane ring exists in a more complex conformational landscape. High-level electronic structure calculations have shown that the most stable conformations for the parent azepane ring are from the twist-chair (TC) family. nih.govacs.org The chair (C) and boat (B) families of conformations are generally higher in energy, with the chair often representing a transition state rather than a stable minimum. nih.govresearchgate.net
For this compound, the azido substituent at the C4 position can occupy either a pseudo-axial or pseudo-equatorial position within these conformations. The energetic preference between these will depend on steric and electronic interactions, though the azido group is not exceptionally bulky. The global minimum energy conformation is predicted to be a twist-chair form.
The various conformations of the azepane ring can interconvert through low-energy pathways. researchgate.net The process, known as pseudorotation, involves transitions between different twist-chair and twist-boat forms. DFT calculations on analogous seven-membered heterocyclic rings have been used to map these interconversion pathways and calculate the associated energy barriers.
The transition between two enantiomeric twist-chair conformations often proceeds through a higher-energy, symmetric chair transition state. researchgate.net The energy barrier for this process is typically low, indicating rapid interconversion at room temperature. The conversion from a twist-chair to a twist-boat conformation involves a significantly higher energy barrier.
| Interconversion Process | Transition State | Calculated Barrier (kJ/mol) | Significance |
|---|---|---|---|
| Twist-Chair ⇌ Twist-Chair' | Chair (C) | ~2.4 | Low-energy pseudorotation |
| Twist-Chair ⇌ Twist-Boat | Twist (T) | > 75 | High-energy process, less frequent |
Note: Data in Table 2 is from DFT studies on 1,2,7-thiadiazepane and serves as an illustrative example of the energy scales involved in azepane-like ring systems. researchgate.net Similar relative energy differences are expected for this compound.
The introduction of substituents on the azepane ring can significantly influence its conformational preferences and flexibility. lifechemicals.com The effect of a substituent depends on its size (steric bulk), position, and electronic properties.
For this compound, the azido group is of moderate size and is not expected to dramatically restrict the ring's flexibility. However, it will create a preference for certain twist-chair conformations where steric interactions are minimized. For instance, conformations that place the azido group in a less crowded pseudo-equatorial position may be slightly favored over those with a pseudo-axial orientation.
If a much bulkier substituent (e.g., a tert-butyl group) were placed on the ring, it would more severely restrict the ring's puckering and increase the energy barriers for interconversion. Such a bulky group would strongly favor a pseudo-equatorial position to avoid unfavorable 1,3- and 1,4-transannular steric interactions, which are destabilizing forces that arise from close proximity of atoms across the ring. jopir.in Computational studies show that electronic substituent effects can also play a role in determining conformational stability. rsc.org
Theoretical and Computational Investigations of this compound: A Field Ripe for Exploration
Despite the growing interest in the synthesis and potential applications of azepane derivatives in medicinal chemistry and materials science, a thorough review of the scientific literature reveals a notable absence of specific theoretical and computational investigations focused on this compound. While computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting molecular properties, and understanding the intricacies of chemical reactivity, it appears that this compound has not yet been the subject of such detailed in silico studies.
This article aims to address the specified theoretical and computational aspects of this compound. However, due to the lack of available data in the public domain, the following sections will outline the methodologies and the significance of such studies, thereby highlighting a significant gap in the current research landscape and proposing future research directions.
Theoretical and Computational Investigations of 4 Azidoazepane
Computational and theoretical chemistry provide powerful methodologies to investigate the structure, reactivity, and electronic properties of molecules like 4-Azidoazepane. These studies can offer insights that are often difficult or impossible to obtain through experimental means alone.
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. Computational chemistry offers a suite of tools to explore these mechanisms in detail.
A critical aspect of studying any chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
For reactions involving this compound, such as cycloadditions or reductions of the azide (B81097) group, computational methods like Density Functional Theory (DFT) would be employed to locate and characterize the transition state structures. Frequency calculations are then performed to confirm that the located structure is a true transition state, distinguished by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Table 1: Hypothetical Activation Energies for Reactions of this compound
| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| [3+2] Cycloaddition with an alkyne | B3LYP | 6-31G(d) | Data not available |
| Staudinger Reduction | M06-2X | def2-TZVP | Data not available |
| Intramolecular Schmidt Reaction | ωB97X-D | cc-pVTZ | Data not available |
This table illustrates the type of data that would be generated from transition state and activation energy calculations. Currently, no such data has been published for this compound.
Many reactions of this compound could potentially yield multiple products in the form of regioisomers or stereoisomers. For instance, in a [3+2] cycloaddition reaction with an unsymmetrical alkyne, the azide can add in two different orientations, leading to two different regioisomers.
Computational chemistry can predict the favored isomer by calculating the activation energies for the pathways leading to each product. The pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major one. This predictive capability is invaluable for designing selective syntheses.
Table 2: Predicted Regioselectivity in the [3+2] Cycloaddition of this compound with a Generic Unsymmetrical Alkyne
| Regioisomeric Product | Transition State Energy (Hartree) | Relative Activation Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| 1,4-disubstituted triazole | Data not available | Data not available | Data not available |
| 1,5-disubstituted triazole | Data not available | Data not available | Data not available |
This table demonstrates how computational data could be used to predict the regiochemical outcome of a reaction. Such predictions are currently unavailable for this compound.
Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction. This analysis is crucial for confirming that a calculated transition state indeed connects the intended reactants and products and for uncovering any intermediate steps in the reaction mechanism. For complex, multi-step reactions, IRC analysis can reveal the complete energy profile of the reaction.
The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Computational models can account for these solvent effects in two primary ways:
Continuum Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the solute's electronic structure and energy.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing the reaction in solution. A hybrid approach, combining a few explicit solvent molecules with a continuum model for the bulk solvent, is often employed to balance accuracy and computational cost.
For this compound, studying solvent effects would be crucial for understanding its reactivity in different environments and for optimizing reaction conditions. For example, the polarity of the solvent could significantly influence the stability of charged intermediates or transition states in reactions involving the azide group.
The absence of theoretical and computational studies on this compound represents a significant knowledge gap. Such investigations would provide fundamental insights into the molecule's electronic structure, conformational preferences, and reactivity. The computational elucidation of reaction mechanisms, including the characterization of transition states, prediction of selectivity, and exploration of reaction pathways, would be invaluable for the synthetic chemistry community. Furthermore, understanding the influence of solvents on the structure and reactivity of this compound would enable the rational design of experimental conditions. It is hoped that this overview will stimulate future research in the computational chemistry of this and related azepane derivatives, ultimately contributing to the advancement of heterocyclic chemistry and its applications.
Applications of 4 Azidoazepane in Advanced Chemical Synthesis and Materials Science
As a Building Block for Architecturally Complex Molecular Scaffolds
The presence of the azide (B81097) moiety in 4-azidoazepane opens up a plethora of synthetic possibilities, allowing for its incorporation into a wide array of intricate molecular frameworks. The reactivity of the azide group, particularly in cycloaddition and reduction reactions, provides a powerful tool for chemists to design and synthesize novel heterocyclic systems and densely functionalized molecules.
The 1,3-dipolar cycloaddition reactivity of the azide group in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. This reaction, often referred to as "click chemistry," allows for the efficient and regioselective formation of triazole rings by reacting the azide with an alkyne. By strategically placing an alkyne functionality elsewhere on the azepane ring or on a tethered side chain, intramolecular cycloaddition can lead to the formation of novel fused azepane-triazole bicyclic systems. While the direct synthesis of fused triazole-azepine hybrids has been reported through other routes, the use of an azido-azepane precursor in an intramolecular fashion represents a promising strategy for accessing unique chemical space mdpi.comsemanticscholar.org. The thermal or metal-catalyzed intramolecular cycloaddition of an azido (B1232118) group with a suitably positioned alkyne is a well-established method for constructing fused 1,2,3-triazoles semanticscholar.org.
Furthermore, the azepane scaffold can be incorporated into bridged heterocyclic systems. Although direct examples involving this compound are not prevalent in the literature, the functionalization of the azepane nitrogen or other positions on the ring, followed by reactions of the azide group, could be envisioned to form bridged structures. The synthesis of azepane-based compounds is a significant area of research due to their presence in numerous bioactive molecules researchgate.netresearchgate.netlifechemicals.com. The versatility of this compound as a building block could facilitate the development of novel bridged systems with potential pharmacological applications.
The azide group of this compound serves as a versatile handle for the introduction of a wide range of functional groups, leading to the synthesis of densely functionalized azepane derivatives. One of the most powerful methods for the transformation of azides is the Staudinger reaction. This reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane intermediate. This intermediate can then be hydrolyzed to an amine or reacted with an electrophile in a Staudinger ligation to form an amide bond. This methodology allows for the selective conversion of the azide into an amine, which can then be further derivatized rsc.orgrsc.orgresearchgate.net. This approach provides a mild and efficient way to introduce nitrogen-containing functionalities onto the azepane core.
Moreover, multicomponent reactions (MCRs) offer an efficient pathway to generate molecular complexity from simple starting materials in a single step nih.govnih.govbeilstein-journals.orguniba.itresearchgate.net. This compound, with its reactive azide group, is a prime candidate for participation in MCRs. For instance, in an Ugi or Passerini reaction, the azide could be reduced in situ to an amine, which would then participate in the multicomponent condensation to generate complex, peptide-like structures appended to the azepane ring. The development of MCRs involving azides has expanded the toolkit for synthesizing diverse heterocyclic compounds nih.govbeilstein-journals.org.
Table 1: Potential Reactions for Functionalizing this compound
| Reaction Type | Reagents | Product Functional Group | Potential Application |
| mdpi.comsemanticscholar.org-Dipolar Cycloaddition | Alkynes (e.g., propargyl alcohol) | 1,2,3-Triazole | Synthesis of fused heterocycles, bioconjugation |
| Staudinger Reduction | Triphenylphosphine, water | Amine | Introduction of a primary amine for further derivatization |
| Staudinger Ligation | Triphenylphosphine, electrophile (e.g., acid chloride) | Amide | Formation of amide-linked conjugates |
| Reduction | H2/Pd, LiAlH4 | Amine | Conversion to 4-aminoazepane |
Precursor for N-Heterocyclic Ligands in Catalysis
N-heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in transition metal catalysis due to their strong σ-donating properties and steric tuneability scripps.edu. While the direct use of this compound as an NHC precursor has not been extensively documented, its derivatives could potentially serve in this capacity. For instance, the azide could be transformed into an amine, which could then be incorporated into the backbone of an imidazolium salt, a common NHC precursor. The synthesis of NHC precursors often involves the condensation of a diamine with a glyoxal derivative, followed by cyclization. An amino-azepane derivative could be envisioned as a component in such a synthesis, leading to novel NHC ligands with a seven-membered ring in their scaffold. The coordination chemistry of azepine derivatives with transition metals has been a subject of interest, suggesting the potential for azepane-containing ligands in catalysis researchgate.netuniurb.ituva.es. The unique steric and electronic properties imparted by the azepane ring could lead to catalysts with novel reactivity and selectivity.
Role in Polymer Chemistry and Material Science
The azide functionality of this compound is a powerful tool in polymer chemistry and material science, enabling the modification of polymer backbones and the crosslinking of polymer chains. These applications leverage the high efficiency and specificity of azide-based reactions, such as click chemistry and nitrene chemistry.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides an exceptionally efficient method for attaching molecules to polymer backbones. By incorporating alkyne groups into a polymer, this compound can be "clicked" onto the polymer chain, introducing the azepane moiety as a pendant group. This "grafting-to" approach is a widely used strategy for polymer surface modification and the synthesis of graft copolymers nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netmdpi.com.
Alternatively, this compound can be used to initiate polymerization in a "grafting-from" approach. The azide can be converted to an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) nih.govresearchgate.netresearchgate.net. This allows for the growth of polymer chains directly from the azepane-containing molecule, which can be pre-attached to a surface or another polymer. These methods enable the precise engineering of polymer architectures with tailored properties for applications in biomedicine, coatings, and nanotechnology.
Table 2: Polymer Modification Strategies Utilizing Azide Functionality
| Strategy | Description | Key Reaction | Resulting Structure |
| "Grafting-to" | Pre-synthesized polymers with reactive groups are attached to a backbone or surface. | CuAAC | Polymer with pendant functional groups. |
| "Grafting-from" | Polymer chains are grown from an initiator that is part of the backbone or surface. | ATRP, RAFT | Polymer brushes extending from a surface or backbone. |
| Surface Modification | Attachment of molecules to a material surface to alter its properties. | CuAAC | Functionalized surface with altered hydrophilicity, biocompatibility, etc. |
Nitrene-Based Polymer Crosslinking
The azide group in this compound can be converted into a highly reactive nitrene intermediate upon thermal or photochemical stimulation. Nitrenes are capable of inserting into C-H bonds and adding to double bonds, making them excellent crosslinking agents for polymers slideshare.net. This process can significantly alter the mechanical and thermal properties of polymeric materials.
In photochemical crosslinking , a polymer blended with this compound can be irradiated with UV light to generate nitrenes, which then form covalent bonds between polymer chains. This technique is particularly useful for creating patterned surfaces and for in-situ curing of materials, such as in the formation of hydrogels for biomedical applications nih.govnih.govresearchgate.netcore.ac.ukresearchgate.net. The ability to control the crosslinking process spatially and temporally is a key advantage of this method.
Thermal crosslinking involves heating a polymer-azide mixture to a temperature that induces the decomposition of the azide to a nitrene. This method is suitable for bulk crosslinking of polymers, including elastomers, to improve their strength, elasticity, and solvent resistance google.com. The choice between photochemical and thermal crosslinking depends on the specific polymer, the desired properties of the final material, and the processing requirements.
Development of Energetic Materials and Propellants
The incorporation of the azido (-N₃) group into molecular structures is a well-established strategy for increasing the energy density of a compound. The high nitrogen content and the inherent instability of the azide functional group can lead to a rapid release of nitrogen gas and a significant amount of energy upon decomposition, which are desirable characteristics for energetic materials and propellants.
However, a thorough review of existing literature does not yield specific research detailing the synthesis or characterization of this compound for these purposes. While numerous studies focus on azido-functionalized polymers and other nitrogen-rich heterocycles for energetic applications, the specific contributions of the this compound structure remain an area of unexplored potential. The strain of the seven-membered azepane ring, combined with the energetic properties of the azido group, could theoretically offer unique performance characteristics. Further computational and experimental studies would be necessary to determine its viability and properties as an energetic material or propellant component.
Applications in Advanced Labeling and Probing Technologies (Non-Biological Context)
The azido group is a versatile functional handle in chemical synthesis, most notably for its participation in "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloadditions. These reactions are widely used to link molecules together with high efficiency and specificity. In a non-biological context, this functionality can be used for the development of advanced labeling and probing technologies.
For instance, a molecule like this compound could potentially be used to functionalize surfaces or polymers. The azepane ring could be incorporated into a larger molecular framework, and the azido group would then be available for subsequent reaction with an alkyne-containing probe or label. This could be useful in materials science for creating surfaces with specific chemical properties or for tracking changes in material structure.
Despite this potential, there is a notable lack of specific examples in the scientific literature of this compound being used in such non-biological labeling or probing applications. The research in this area tends to focus on more readily available or synthetically accessible azido-containing compounds. The specific utility of the azepane moiety in this context has not been a significant focus of investigation.
Challenges and Future Research Directions in 4 Azidoazepane Chemistry
Development of Green and Sustainable Synthetic Methodologies
A significant hurdle in the broader application of 4-azidoazepane and its derivatives is the reliance on traditional synthetic methods that may involve hazardous reagents, multiple steps, and significant waste generation. Future research must prioritize the development of green and sustainable synthetic routes. These methodologies should aim to improve atom economy, reduce energy consumption, and utilize environmentally benign solvents and catalysts. mdpi.comnih.govresearchgate.net
Recent trends in green chemistry, such as the use of biocatalysis, flow chemistry, and reactions in aqueous media, offer promising avenues for the synthesis of this compound. nih.govmdpi.comresearchgate.net For instance, chemoenzymatic strategies could enable the stereoselective synthesis of chiral this compound derivatives, a critical aspect for their application in medicinal chemistry. The development of one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates would also represent a significant advance in the sustainable production of this scaffold.
| Parameter | Traditional Synthesis (Hypothetical) | Green Synthesis (Prospective) |
| Starting Materials | Petrochemical-based | Bio-renewable feedstocks |
| Solvents | Chlorinated hydrocarbons | Water, supercritical CO2, ionic liquids |
| Catalysts | Heavy metals | Biocatalysts (enzymes), organocatalysts, earth-abundant metals |
| Energy Input | High temperature reflux | Room temperature, microwave irradiation, sonication |
| Waste Generation | High (multiple purification steps) | Low (one-pot reactions, recyclable catalysts) |
| Atom Economy | Moderate | High |
Exploration of Unconventional Reactivity Patterns Beyond Current Paradigms
The azide (B81097) functionality in this compound is a versatile handle for a wide range of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. However, the exploration of its reactivity beyond this well-established paradigm is a key area for future research. Unconventional reactivity patterns could unlock novel synthetic pathways and lead to the discovery of new molecular architectures.
Future investigations could focus on the participation of the azide group in transition-metal-catalyzed C-H amination reactions to generate fused bicyclic structures, or in radical-mediated transformations. The development of novel multicomponent reactions involving this compound could provide rapid access to complex and diverse molecular scaffolds. mdpi.comnih.gov Furthermore, the interplay between the azepane ring and the azide group could lead to unique intramolecular cyclizations or rearrangements, yielding novel heterocyclic systems that are otherwise difficult to access.
| Reaction Type | Conventional Reactivity (Example) | Unconventional Reactivity (Prospective) |
| Cycloaddition | [3+2] Azide-Alkyne Cycloaddition | Strain-promoted azide-alkyne cycloaddition (SPAAC), [3+2] with nitriles |
| Reduction | Staudinger Reduction to Amine | Selective partial reduction to N-H imine |
| C-H Functionalization | Not commonly explored | Intramolecular C-H amination to form bicyclic products |
| Radical Reactions | Limited examples | Radical-mediated cyclizations and intermolecular additions |
| Rearrangements | Schmidt reaction (related) | Novel skeletal rearrangements of the azepane ring |
Integration of Machine Learning and AI in Reaction Design and Prediction for Azidoazepanes
| AI/ML Application | Description | Potential Impact on this compound Chemistry |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes to a target molecule. | Rapidly identify multiple viable synthetic pathways to complex this compound derivatives. |
| Reaction Outcome Prediction | ML models predict the products and yields of a reaction given the reactants and conditions. | De-risk the exploration of novel reactions by predicting their success before performing them in the lab. |
| Condition Optimization | Algorithms suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) for maximum yield. | Accelerate the optimization of synthetic steps, improving efficiency and reducing waste. |
| De Novo Molecular Design | Generative models design new molecules with desired properties. | Design novel this compound-based compounds with specific biological activities or material properties. |
Harnessing Photoredox and Electrochemical Catalysis for Novel Transformations
Photoredox and electrochemical catalysis have emerged as powerful tools in modern organic synthesis, enabling transformations that are often difficult to achieve with traditional methods. nih.govnih.gov These techniques rely on the generation of highly reactive radical intermediates under mild conditions, opening up new avenues for the functionalization of this compound. nih.govcharnwooddiscovery.comresearchgate.net
Visible-light photoredox catalysis could be used to mediate novel C-C and C-N bond-forming reactions at various positions of the this compound scaffold. For example, the generation of a radical alpha to the nitrogen atom could allow for the introduction of new substituents, while the activation of the azide group could lead to novel cyclization pathways. nih.gov Similarly, electrochemical methods could be employed for the selective oxidation or reduction of this compound, providing access to new reactive intermediates and functional group transformations without the need for stoichiometric chemical reagents. nih.gov
| Catalysis Method | Principle | Potential Application for this compound |
| Photoredox Catalysis | Use of visible light to initiate single-electron transfer (SET) processes. | C-H functionalization of the azepane ring, radical addition to the azide group, novel cyclizations. |
| Electrochemical Catalysis | Use of an electric current to drive redox reactions. | Selective oxidation of the azepane nitrogen, controlled reduction of the azide to an amine or imine. |
Design of Next-Generation Molecular Tools Leveraging Azidoazepane Scaffolds
The unique combination of a three-dimensional azepane scaffold and a versatile azide handle makes this compound an attractive building block for the design of next-generation molecular tools for chemical biology and materials science. nih.govnih.govsigmaaldrich.com The azide group can be readily functionalized via click chemistry to attach a wide range of moieties, including fluorophores, affinity tags, and drug molecules. nih.govnih.govrsc.org
Future research in this area could focus on the development of this compound-based chemical probes to study biological processes. nih.gov For example, by attaching a fluorescent dye, researchers could create probes to visualize specific cellular targets. The azepane scaffold can also be used to control the spatial orientation of appended functional groups, which could be advantageous in the design of bivalent ligands or targeted protein degraders. In materials science, the incorporation of this compound into polymers could be used to create novel materials with tunable properties.
| Molecular Tool Type | Design Principle | Prospective Application of this compound |
| Fluorescent Probes | Covalent attachment of a fluorophore to a scaffold that directs it to a specific biological target. | Synthesis of probes for imaging cellular structures or tracking the localization of a target protein. |
| Affinity-Based Probes | Incorporation of a reactive group for covalent labeling of target proteins. | Development of probes for identifying the protein targets of a bioactive small molecule. |
| Bifunctional Molecules | Linking two different functional moieties to a central scaffold. | Creation of PROTACs that bring a target protein into proximity with an E3 ubiquitin ligase for degradation. |
| Functionalized Materials | Incorporation of the scaffold into a polymer backbone to impart specific properties. | Development of novel polymers with tailored hydrophilicity, rigidity, or biological activity. |
Q & A
What are the most reliable synthetic routes for 4-azidoazepane, and how can its purity be validated?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or azide transfer reactions. For example, substituting a halogen atom in a substituted azepane precursor with sodium azide (NaN₃) under controlled conditions (e.g., DMF, 60°C) is a common approach. To validate purity, use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity.
- IR spectroscopy to verify the presence of the azide group (sharp absorption near ~2100 cm⁻¹).
- Mass spectrometry (ESI-MS or HRMS) for molecular ion confirmation.
- HPLC with a polar stationary phase to assess purity (>95% recommended for reproducibility).
Always cross-reference synthetic protocols with databases like Reaxys or SciFinder to confirm novelty and compare reported yields .
How can researchers mitigate the thermal instability of this compound during experimental workflows?
Level: Advanced
Methodological Answer:
this compound’s azide group is prone to exothermic decomposition under heat or mechanical stress. Mitigation strategies include:
- Temperature control: Conduct reactions below 50°C; use cooling baths for exothermic steps.
- Solvent selection: Avoid high-boiling-point solvents (e.g., DMSO) that require elevated temperatures for removal.
- In situ monitoring: Employ techniques like inline FTIR or Raman spectroscopy to detect early decomposition.
- Safety protocols: Store the compound in diluted solutions (≤10% w/v) and avoid grinding crystalline forms. Document all safety measures in the Methods section, aligning with institutional guidelines for hazardous materials .
What analytical methods are recommended to distinguish this compound from its structural analogs?
Level: Basic
Methodological Answer:
Differentiation from analogs (e.g., 3-azidoazepane) requires a combination of:
- Chromatographic separation: Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
- Tandem MS/MS: Fragment ions at m/z 140.19 (C₆H₁₂N₄⁺) and characteristic neutral losses (e.g., N₂) confirm the azide moiety.
- X-ray crystallography: If crystals are obtainable, compare unit cell parameters with known analogs (e.g., Cambridge Structural Database entries).
Report retention times, Rf values (TLC), and spectral data in supplementary materials for reproducibility .
How should researchers address contradictions in reported reactivity data for this compound?
Level: Advanced
Methodological Answer:
Contradictions in reactivity (e.g., divergent outcomes in cycloaddition reactions) may arise from:
- Reaction condition variability: Systematically test variables (solvent polarity, temperature, catalyst loading) using a Design of Experiments (DoE) approach.
- Impurity effects: Compare batches with differing purity levels (e.g., via HPLC) to identify inhibitory/byproduct roles.
- Computational validation: Perform DFT calculations (e.g., Gaussian) to model transition states and identify steric/electronic factors influencing reactivity.
Publish raw data and statistical analyses (e.g., ANOVA) to support conclusions .
What strategies optimize the regioselectivity of this compound in click chemistry applications?
Level: Advanced
Methodological Answer:
To enhance regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Ligand design: Use tris(triazolylmethyl)amine ligands to stabilize Cu(I) and direct reaction pathways.
- Solvent polarity: Polar aprotic solvents (e.g., DMSO) favor 1,4-regioisomers, while nonpolar solvents (e.g., toluene) may shift selectivity.
- Kinetic vs. thermodynamic control: Monitor reaction progress via LC-MS to isolate intermediates.
Include control experiments with competing azides (e.g., benzyl azide) to benchmark selectivity .
How can researchers validate the stability of this compound under long-term storage conditions?
Level: Basic
Methodological Answer:
Conduct accelerated stability studies:
- Temperature/humidity stress: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- Light exposure: Use a photostability chamber (ICH Q1B guidelines) to assess UV sensitivity.
- Gas chromatography (GC): Monitor N₂ gas evolution as a decomposition indicator.
Report degradation products and storage recommendations (e.g., inert atmosphere, −20°C) in the Data Availability section .
What computational tools are effective for predicting the reactivity of this compound in novel reactions?
Level: Advanced
Methodological Answer:
- Molecular dynamics (MD) simulations: Use AMBER or GROMACS to model solvent effects on transition states.
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Machine learning: Train models on existing azide reactivity datasets (e.g., USPTO) to predict novel transformations.
Validate predictions with small-scale exploratory experiments before scaling up .
How should researchers handle discrepancies between experimental and theoretical spectra of this compound?
Level: Advanced
Methodological Answer:
Discrepancies in NMR/IR spectra may arise from:
- Conformational flexibility: Perform variable-temperature NMR to identify dynamic effects.
- Solvent interactions: Compare experimental spectra in multiple solvents (CDCl₃, DMSO-d₆) with COSMO-RS simulations.
- Isotopic labeling: Synthesize ¹⁵N-labeled analogs to resolve overlapping signals.
Publish raw spectral data and computational input files for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
